Cycrimine hydrochloride
Overview
Description
Cycrimine Hydrochloride is a central anticholinergic drug primarily used in the treatment and management of Parkinson’s disease. It works by reducing the levels of acetylcholine to restore the balance with dopamine, which is typically lower in patients with Parkinson’s disease .
Mechanism of Action
Target of Action
Cycrimine hydrochloride, also known as Pagitane, primarily targets the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .
Mode of Action
Cycrimine acts as an antagonist at the Muscarinic acetylcholine receptor M1 . By binding to this receptor, it effectively inhibits the action of acetylcholine, a neurotransmitter that is usually in balance with dopamine . In conditions such as Parkinson’s disease, lower levels of dopamine are present in the brain . Cycrimine’s inhibition of acetylcholine helps restore this balance .
Biochemical Pathways
The primary biochemical pathway affected by Cycrimine involves the dopaminergic and cholinergic systems in the brain . By inhibiting the action of acetylcholine, Cycrimine helps restore the balance between dopamine and acetylcholine, which is disrupted in conditions like Parkinson’s disease .
Pharmacokinetics
It is known that the compound has a protein binding range of14-21% .
Result of Action
The primary result of Cycrimine’s action is the relief of symptoms associated with Parkinson’s disease . By restoring the balance between dopamine and acetylcholine in the brain, it helps alleviate motor symptoms such as tremors, rigidity, and bradykinesia .
Biochemical Analysis
Biochemical Properties
Cycrimine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of this compound is the muscarinic acetylcholine receptor M1. By binding to this receptor, this compound effectively inhibits the action of acetylcholine. This inhibition helps restore the balance between acetylcholine and dopamine, which is crucial for alleviating the symptoms of Parkinson’s disease . The interaction between this compound and the muscarinic acetylcholine receptor M1 is a key aspect of its biochemical properties.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. By inhibiting the muscarinic acetylcholine receptor M1, this compound reduces the levels of acetylcholine, thereby restoring the normal dopamine-acetylcholine balance. This balance is essential for proper cell signaling pathways, gene expression, and cellular metabolism. In Parkinson’s disease, the imbalance between acetylcholine and dopamine leads to motor symptoms, and this compound helps mitigate these symptoms by restoring the balance . The compound’s impact on cell signaling pathways and gene expression is crucial for its therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic acetylcholine receptor M1. This binding inhibits the action of acetylcholine, leading to a decrease in acetylcholine levels. The reduction in acetylcholine levels helps restore the balance with dopamine, which is essential for alleviating the symptoms of Parkinson’s disease . The binding interaction between this compound and the muscarinic acetylcholine receptor M1 is a critical aspect of its molecular mechanism. Additionally, this inhibition of acetylcholine can lead to changes in gene expression and enzyme activity, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function need to be carefully monitored
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively restores the balance between acetylcholine and dopamine, alleviating the symptoms of Parkinson’s disease. At higher doses, this compound can exhibit toxic or adverse effects . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s primary action is through the inhibition of the muscarinic acetylcholine receptor M1, which affects the metabolic flux and levels of metabolites Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues are important factors that influence its effectiveness. Understanding the transport mechanisms and distribution patterns of this compound can help optimize its delivery and therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to certain compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycrimine Hydrochloride involves the reaction of 1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently .
Chemical Reactions Analysis
Types of Reactions: Cycrimine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled temperature and pressure.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Scientific Research Applications
Cycrimine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and analyses.
Biology: It is used to study the effects of anticholinergic drugs on biological systems.
Medicine: It is used in the treatment and management of Parkinson’s disease and other neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
- Biperiden
- Procyclidine
- Trihexyphenidyl
Comparison: Cycrimine Hydrochloride is unique in its specific binding affinity to the muscarinic acetylcholine receptor M1, which distinguishes it from other similar compounds. While Biperiden, Procyclidine, and Trihexyphenidyl also act as anticholinergic agents, this compound’s unique structure and binding properties make it particularly effective in restoring the dopamine-acetylcholine balance in Parkinson’s disease .
Properties
IUPAC Name |
1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCWFMFZMRFRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-02-3 | |
Record name | 1-Piperidinepropanol, α-cyclopentyl-α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycrimine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycrimine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycrimine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCRIMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB4L4K895 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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